(4-(5-Nitropyridin-2-yl)phenyl)methanol
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Overview
Description
(4-(5-Nitropyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound features a nitropyridine group attached to a phenylmethanol moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-bromopyridine followed by a Suzuki coupling reaction with a phenylboronic acid derivative. The final step involves the reduction of the nitro group to form the desired phenylmethanol compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(5-Nitropyridin-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-(5-Nitropyridin-2-yl)phenyl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for understanding the interactions between nitroaromatics and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (4-(5-Nitropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The phenylmethanol moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (4-(5-Nitropyridin-2-yl)phenyl)amine
- (4-(5-Nitropyridin-2-yl)phenyl)acetic acid
- (4-(5-Nitropyridin-2-yl)phenyl)ethanol
Uniqueness: (4-(5-Nitropyridin-2-yl)phenyl)methanol is unique due to its combination of a nitropyridine group and a phenylmethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
[4-(5-nitropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-7,15H,8H2 |
InChI Key |
PLSVOLMUYVKRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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